2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
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Overview
Description
2-(4-Methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:
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Formation of the Piperidine Derivative: : The synthesis begins with the preparation of the piperidine derivative. This can be achieved through the reaction of pyrazine with piperidine under appropriate conditions to form 1-(pyrazin-2-yl)piperidine.
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Sulfonamide Formation: : The next step involves the introduction of the ethanesulfonamide group. This is typically done by reacting the piperidine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
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Aromatic Substitution: : Finally, the 4-methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the sulfonamide intermediate with 4-methoxyphenylboronic acid under palladium-catalyzed Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
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Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structure suggests it could act on specific receptors or enzymes, making it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N-(piperidin-4-yl)methanesulfonamide
- 2-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide stands out due to the presence of the pyrazine ring. This heterocyclic moiety can impart unique electronic and steric properties, potentially enhancing the compound’s biological activity and selectivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-26-18-4-2-16(3-5-18)8-13-27(24,25)22-14-17-6-11-23(12-7-17)19-15-20-9-10-21-19/h2-5,9-10,15,17,22H,6-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQFUDODBVFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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